2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane involves multiple steps, including coupling reactions, reduction processes, and catalysis. For instance, novel fluorinated aromatic diamines have been synthesized through a series of reactions including coupling and reduction, which are foundational for synthesizing fluorinated polyimides with high solubility and thermal stability (Yin et al., 2005). Furthermore, bismuth compounds have facilitated the synthesis of dioxolanes, showcasing the versatility of catalysts in forming such structures (Podgorski et al., 2010).
Molecular Structure Analysis
The molecular structure of related fluorinated compounds reveals a complex interplay of inter- and intra-molecular forces. For example, trifluoromethylated alcohols demonstrate significant structural variety and the influence of fluorine on molecular interactions (Singh et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane and its analogs are diverse, demonstrating the compound's reactivity and utility in synthesis. The use of bis(perfluoro-2-N-propoxypropionyl) peroxide as an initiator for copolymerization with tetrafluoroethylene highlights the chemical reactivity of such compounds (Michel et al., 2003).
Physical Properties Analysis
The physical properties of materials derived from 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane, such as polyimides, are notable for their solubility, transparency, and thermal stability. These materials exhibit good mechanical properties and low dielectric constants, making them suitable for various applications (Yang & Su, 2005).
Chemical Properties Analysis
The chemical properties of compounds containing the dioxolane structure are influenced by the presence of trifluoromethyl groups. These compounds exhibit unique reactivities, such as enhanced thermal stability and reactivity towards nucleophiles, which are essential for developing new synthesis methods and materials (Lal et al., 1999).
Scientific Research Applications
Copolymerization and Material Properties
Copolymer Synthesis
Tetrafluoroethylene (TFE) and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) have been synthesized into copolymers using carbon dioxide at low temperatures. These copolymers have diverse compositions and molecular weights, with glass transition temperatures ranging from 67 to 334 °C for PDD homopolymer, suggesting their utility in material science applications (Michel et al., 2003).
Polymerization of Novel Monomers
Perfluoro(5-methylene-2,2-dimethyl-1,3-dioxolane) has been synthesized and polymerized with tetrafluoroethylene to produce copolymers. These have thermal stability and unique properties, including glass transition temperatures between 60–90 °C. This indicates the potential of these materials in advanced applications (Murotani et al., 2007).
properties
IUPAC Name |
4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8O2/c6-2(8)3(7,9)17-1(16-2,4(10,11)12)5(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTSJAIWJYMBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976079 | |
Record name | 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane | |
CAS RN |
60644-92-0 | |
Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060644920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60644-92-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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